molecular formula C19H19ClN2O4S B12702415 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate CAS No. 93966-53-1

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate

Cat. No.: B12702415
CAS No.: 93966-53-1
M. Wt: 406.9 g/mol
InChI Key: QOVJRYWDAQMLJD-UHFFFAOYSA-N
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Description

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a sulphonyl ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The sulphonyl ethyl acetate moiety is then attached through a sulfonation reaction, followed by esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the chlorophenyl group.

    Reduction: Reduction reactions can target the sulphonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides.

    Substitution: Products vary depending on the nucleophile used, such as amine derivatives or thiol derivatives.

Scientific Research Applications

2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate involves its interaction with specific molecular targets. The pyrazole ring and the chlorophenyl group are key functional groups that interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulphonyl group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate
  • 2-((4-(3-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate

Uniqueness

The uniqueness of 2-((4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

93966-53-1

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl acetate

InChI

InChI=1S/C19H19ClN2O4S/c1-14(23)26-12-13-27(24,25)18-8-6-17(7-9-18)22-11-10-19(21-22)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3

InChI Key

QOVJRYWDAQMLJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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